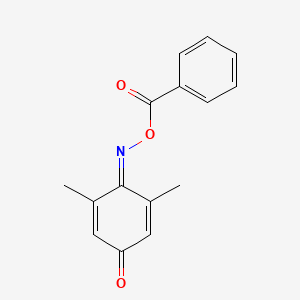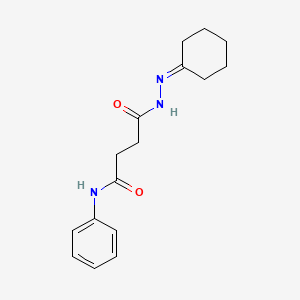![molecular formula C18H18F3NO2 B5694825 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as IBTFA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. IBTFA is a member of the benzamide family and has a molecular formula of C18H20F3NO2.
Mecanismo De Acción
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to target proteins, which is necessary for the activation of CK2. The inhibition of CK2 by this compound has been shown to have downstream effects on several cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of autoimmune diseases. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2-dependent cellular processes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and effective biological tool. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy in the treatment of diseases. Finally, this compound could be used to investigate the role of CK2 in other cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to produce 3-(trifluoromethyl)phenyl isobutyl carbamate. The second step involves the reaction of the carbamate with benzoyl chloride to produce this compound. This synthesis method has been reported in the literature and has been successfully replicated in several studies.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been used as a biological tool in several scientific research studies. One of the primary applications of this compound is as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have therapeutic potential in the treatment of several diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)11-24-16-8-6-13(7-9-16)17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNQTLQBMVHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)


![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)